

Application Notes and Protocols for T-1840383 in c-Met Dependent Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1840383 is a potent, orally bioavailable small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression of c-Met, is a key driver in the progression of numerous human cancers. These application notes provide detailed protocols for utilizing **T-1840383** as a tool to study c-Met dependent cancers in both in vitro and in vivo settings.

Mechanism of Action

T-1840383 is a multi-targeted kinase inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting the phosphorylation of c-Met induced by its ligand, Hepatocyte Growth Factor (HGF), **T-1840383** effectively blocks the downstream signaling cascades that promote cancer cell growth and metastasis.

Data Presentation In Vitro Kinase Inhibitory Activity of T-1840383



Kinase Target	IC50 (nM)
c-Met	[Data not publicly available]
VEGFR2	[Data not publicly available]
Other Kinases	[Data not publicly available]

Note: Specific IC50 values for **T-1840383** against a broad panel of kinases are not readily available in the public domain. The compound is primarily characterized as a potent dual inhibitor of c-Met and VEGFR.

Cellular Activity of T-1840383 in c-Met Dependent Cancer

Cell Lines

Cell Line	Cancer Type	IC50 (nM) for Cell Viability	
MKN45	Gastric Carcinoma	[Specific value not publicly available]	
EBC-1	Lung Cancer	[Specific value not publicly available]	
U-87MG	Glioblastoma	[Specific value not publicly available]	
COLO 205	Colorectal Cancer	[Specific value not publicly available]	
A549	Lung Carcinoma	[Specific value not publicly available]	

Note: While studies have determined the IC50 values for cell viability in these c-Met dependent cell lines, the precise figures are not consistently reported in publicly accessible literature.

In Vivo Anti-Tumor Efficacy of T-1840383 in Xenograft Models



Xenograft Model	Cancer Type	T-1840383 Dose (mg/kg, p.o., once daily)	Tumor Growth Inhibition (%)
MKN45	Gastric Carcinoma	2	Significant
EBC-1	Lung Cancer	[Dose not specified]	Significant
U-87MG	Glioblastoma	[Dose not specified]	Significant
COLO 205	Colorectal Cancer	[Dose not specified]	Significant

Note: "Significant" indicates a statistically meaningful reduction in tumor growth as reported in preclinical studies. Specific percentage of inhibition can vary based on experimental conditions.

Experimental Protocols In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of **T-1840383** against the c-Met kinase.

- · Recombinant human c-Met kinase
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- **T-1840383** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 96-well or 384-well plates (white, opaque)
- Plate reader capable of luminescence detection



- Prepare a serial dilution of T-1840383 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add 5 μL of the diluted **T-1840383** or DMSO (vehicle control) to the wells of the assay plate.
- Add 10 μL of a solution containing recombinant c-Met kinase and the peptide substrate in kinase buffer to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 10 μL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for c-Met.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of T-1840383 relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Inhibition of HGF-Induced c-Met Phosphorylation in Cultured Cells (Western Blot)

This protocol describes how to assess the ability of **T-1840383** to inhibit the phosphorylation of c-Met in response to HGF stimulation in a cancer cell line (e.g., A549).

- A549 cells (or other suitable c-Met expressing cancer cell line)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)



- T-1840383 (dissolved in DMSO)
- Recombinant human HGF
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- · Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system for chemiluminescence detection

- Seed A549 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
- Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.
- Pre-treat the cells with various concentrations of T-1840383 or DMSO (vehicle control) for 1 hour.
- Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
- · Wash the cells twice with ice-cold PBS.



- Lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysates.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA protein assay.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Met.

Cell Viability Assay (MTT Assay)

This protocol details the procedure to determine the effect of **T-1840383** on the viability of c-Met dependent cancer cells.

- c-Met dependent cancer cell line (e.g., MKN45)
- Cell culture medium



- T-1840383 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with a serial dilution of **T-1840383** or DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **T-1840383** in a mouse xenograft model.[1]

- Immunocompromised mice (e.g., athymic nude or SCID mice)
- c-Met dependent cancer cell line (e.g., MKN45)

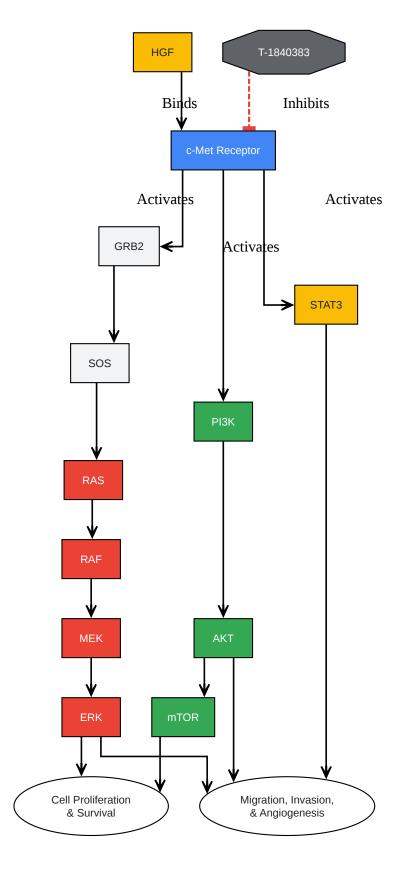


- Matrigel (optional)
- T-1840383 formulation for oral administration
- Vehicle control
- Calipers for tumor measurement
- Animal housing and handling equipment compliant with institutional guidelines

- Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ MKN45 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer T-1840383 orally once daily at the desired dose (e.g., 2 mg/kg). Administer the
 vehicle control to the control group.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 2-3 weeks).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for c-Met phosphorylation).[1]
- Compare the tumor growth in the T-1840383-treated group to the vehicle control group to determine the anti-tumor efficacy.

Mandatory Visualizations





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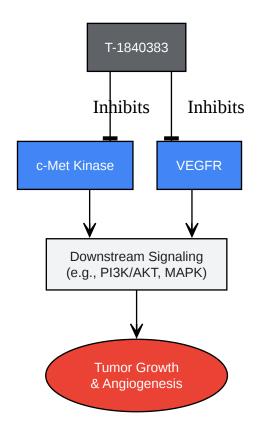
Caption: The c-Met signaling pathway and the inhibitory action of **T-1840383**.





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Caption: Experimental workflow for evaluating **T-1840383**.



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Caption: Mechanism of action of **T-1840383** as a dual c-Met/VEGFR inhibitor.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for T-1840383 in c-Met Dependent Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496051#t-1840383-for-studying-c-met-dependent-cancers]

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